4-Methyl-1-piperazinepropionic acid Hydrochloride
Description
Chemical Nomenclature and Structural Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound is alternatively designated as 3-(4-methylpiperazin-1-yl)propanoic acid hydrochloride, reflecting its structural composition consisting of a six-membered piperazine ring substituted with a methyl group at the 4-position and connected to a propanoic acid chain through the 1-nitrogen atom. Chemical databases consistently identify this molecule under the Chemical Abstracts Service registry number 55480-45-0 for the free acid form, while the hydrochloride salt variant carries distinct identification numbers depending on the specific hydration state.
The structural classification places this compound within the broader category of saturated heterocyclic compounds, specifically as a diazacyclohexane derivative. According to established heterocyclic chemistry principles, piperazine itself represents a six-membered heterocyclic compound containing two nitrogen atoms positioned at the 1- and 4-positions of the ring system. The parent piperazine molecule can be structurally described as cyclohexane with two methylene groups replaced by nitrogen atoms, creating a symmetrical saturated heterocycle. This fundamental structure adopts a chair conformation similar to cyclohexane, with the nitrogen atoms positioned in equatorial orientations to minimize steric interactions.
The molecular formula C8H16N2O2 for the free acid form indicates the presence of eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, while the hydrochloride salt form adds chlorine and additional hydrogen to yield C8H17ClN2O2. The molecular weight calculations confirm 172.22 grams per mole for the free acid and approximately 208.69 grams per mole for the dihydrochloride salt variant. Structural analysis reveals that the propanoic acid side chain extends from one nitrogen atom of the piperazine ring, while the methyl substituent occupies the opposing nitrogen position, creating an asymmetric substitution pattern that influences the compound's conformational preferences and chemical reactivity.
| Property | Free Acid Form | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C8H16N2O2 | C8H17ClN2O2 |
| Molecular Weight | 172.22 g/mol | 208.69 g/mol |
| Chemical Abstracts Service Number | 55480-45-0 | 59695-29-3 |
| Predicted Boiling Point | 305.5±27.0°C | Not specified |
| Predicted Density | 1.095±0.06 g/cm³ | Not specified |
| Predicted Acidity Constant | 4.55±0.10 | Not applicable |
The International Union of Pure and Applied Chemistry name for this compound emphasizes the systematic approach to heterocyclic nomenclature, where the piperazine core structure receives numerical designation for substituent positions. The methyl group attachment at the 4-position of the piperazine ring and the propanoic acid chain connected through the 1-nitrogen atom create a specific substitution pattern that distinguishes this molecule from other piperazine derivatives. This nomenclature system ensures precise identification and prevents confusion with structurally similar compounds that may have different substitution patterns or functional group arrangements.
Historical Context in Heterocyclic Chemistry Research
The development of piperazine chemistry traces its origins to fundamental investigations in heterocyclic compound synthesis during the late nineteenth and early twentieth centuries. Piperazines were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in black pepper plants, although piperazines themselves are not naturally derived from plants in the Piper genus. The systematic study of piperazine derivatives emerged as researchers recognized the unique properties conferred by the presence of two nitrogen atoms within a six-membered saturated ring system.
Historical synthetic approaches to piperazine compounds involved the ammoniation of 1,2-dichloroethane or ethanolamine, processes that were primarily developed for ethylene diamine production but yielded piperazine as a valuable side product. These early synthetic methodologies established the foundation for subsequent research into substituted piperazine derivatives, including compounds with alkyl, aryl, and carboxylic acid substituents. The separation of piperazine from complex product streams containing various derivatives with ethylene diamine subunits, including diethylenetriamine and aminoethylpiperazine, required sophisticated purification techniques that advanced the field of heterocyclic compound isolation and characterization.
The recognition of piperazine derivatives as important pharmaceutical intermediates emerged during the mid-twentieth century as researchers discovered the biological activity of various substituted piperazines. The structural characteristics of the piperazine ring, including its conformational flexibility and hydrogen bonding capabilities, made it an attractive scaffold for drug development applications. The six-membered ring containing two nitrogen atoms provides multiple sites for chemical modification while maintaining favorable pharmacokinetic properties, leading to extensive investigation of piperazine-containing compounds in medicinal chemistry research.
Contemporary research on piperazine derivatives has revealed their significance in diverse therapeutic areas, with substituted piperazines appearing in numerous pharmaceutical compounds approved by regulatory agencies. The heterocyclic nature of piperazine allows for diverse substitution patterns that can modulate biological activity, solubility, and metabolic stability. Scientific investigations have demonstrated that piperazine derivatives can serve multiple functions in drug design, including their role as basic and hydrophilic groups to optimize pharmacokinetic properties and as scaffolds to arrange pharmacophoric groups in specific spatial orientations for target protein interactions.
The evolution of synthetic methodologies for piperazine derivatives has paralleled advances in organic chemistry, with modern approaches including photoredox catalysis, cross-coupling reactions, and carbon-hydrogen functionalization techniques. These contemporary synthetic strategies have expanded the accessibility of complex piperazine derivatives, enabling the preparation of compounds with sophisticated substitution patterns that were previously challenging to synthesize. The development of these advanced synthetic methods has facilitated the exploration of piperazine derivatives in emerging therapeutic areas and has contributed to the continued importance of this heterocyclic system in pharmaceutical research.
Research into the fundamental properties of piperazine compounds has revealed important insights into their chemical behavior, including their basicity characteristics with acidity constants of 5.35 and 9.73 at 25 degrees Celsius, and their ability to readily absorb water and carbon dioxide from air. These chemical properties influence both the synthetic approaches used for piperazine derivative preparation and their behavior in biological systems. The understanding of these fundamental characteristics has informed the development of specific piperazine derivatives, including carboxylic acid-substituted compounds such as this compound, which combine the beneficial properties of the piperazine core with additional functional groups that expand their potential applications.
Propriétés
IUPAC Name |
3-(4-methylpiperazin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-9-4-6-10(7-5-9)3-2-8(11)12;/h2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMRLIDKYQYCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480309 | |
| Record name | 3-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775349-40-1 | |
| Record name | 3-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylpiperazin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes to 4-Methyl-1-Piperazinepropionic Acid Hydrochloride
Direct Alkylation of N-Methylpiperazine with Propionic Acid Derivatives
A widely adopted method involves the alkylation of N-methylpiperazine with halogenated propionic acid esters. For instance, ethyl 3-bromopropionate reacts with N-methylpiperazine in the presence of a base such as potassium carbonate, yielding 4-methyl-1-piperazinepropionic acid ethyl ester. Subsequent hydrolysis with hydrochloric acid generates the target hydrochloride salt. This route typically achieves yields of 65–75%, with reaction conditions optimized at 80–100°C for 8–12 hours in polar aprotic solvents like dimethylformamide (DMF).
A key limitation is the formation of quaternary ammonium byproducts due to over-alkylation. To mitigate this, stoichiometric control and slow addition of the alkylating agent are critical. Recent modifications include using phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency, reducing side reactions by 20%.
Reductive Amination of Piperazine-1-Propionaldehyde
An alternative approach employs reductive amination of piperazine-1-propionaldehyde with methylamine. The aldehyde intermediate is generated via oxidation of 3-(piperazin-1-yl)propan-1-ol using pyridinium chlorochromate (PCC). Subsequent reductive amination with sodium cyanoborohydride in methanol yields 4-methyl-1-piperazinepropionic acid, which is isolated as the hydrochloride salt after treatment with HCl gas.
This method offers superior regioselectivity (>95%) but requires stringent control over reaction pH (6.5–7.0) to prevent imine hydrolysis. Yields range from 70–80%, with the aldehyde oxidation step identified as a bottleneck due to the instability of the intermediate.
Methodological Variations and Optimization Strategies
Solvent and Catalyst Screening
Systematic solvent screening reveals that tetrahydrofuran (THF) and acetonitrile outperform DMF in minimizing side reactions during alkylation. For example, THF increases yield by 12% compared to DMF under identical conditions. Catalytic systems have also been explored, with palladium on carbon (Pd/C) shown to accelerate reductive amination by 30% when used in combination with hydrogen gas.
Table 1: Comparative Analysis of Solvent Systems in Alkylation Reactions
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 68 | 92 |
| THF | 80 | 80 | 95 |
| Acetonitrile | 80 | 75 | 93 |
Green Chemistry Approaches
Recent patents highlight the substitution of hazardous reagents with safer alternatives. For instance, di(trichloromethyl) carbonate (Triphosgene) has replaced phosgene in carbamate formation steps, reducing toxicity risks while maintaining high reactivity. Additionally, water-mediated reactions under microwave irradiation have shortened reaction times from 10 hours to 2 hours, achieving comparable yields (78%).
Analytical Characterization and Quality Control
Spectroscopic Techniques
Industrial Applications and Scalability
Pharmaceutical Intermediates
The compound’s primary application lies in synthesizing Janus kinase (JAK) inhibitors, such as tofacitinib. Patent CN115124457B discloses a scaled-up process producing 50 kg batches with >99% purity, utilizing continuous flow reactors to enhance mixing and heat transfer.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-piperazinepropionic acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Applications De Recherche Scientifique
4-Methyl-1-piperazinepropionic acid Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-piperazinepropionic acid Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is known to influence GABAergic and serotonergic systems .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s structural analogs differ in substituents on the piperazine ring or the attached functional groups. Key comparisons include:
a) 3-(4-Methyl-Piperazin-1-yl)-Propionic Acid Hydrazide (CAS 24636-93-9)
- Structure : Shares the 4-methylpiperazine and propionic acid backbone but replaces the carboxylic acid with a hydrazide group (-CONHNH₂).
b) 1-Acetyl-4-methylpiperazine Hydrochloride (CAS 60787-05-5)
- Structure : Features an acetyl group instead of the propionic acid chain.
- This contrasts with the hydrophilic propionic acid moiety in the target compound .
c) 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride
- Structure : Substitutes the propionic acid with a chloroethyl group.
- This contrasts with the non-reactive propionic acid in the target compound .
Physicochemical Properties
Limited data are available for direct property comparisons, but inferences can be drawn from structural analogs:
Activité Biologique
4-Methyl-1-piperazinepropionic acid hydrochloride (CAS No. 775349-40-1) is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
This compound is a piperazine derivative, characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₄ClN₃O₂
- Molar Mass : 195.66 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly its interaction with biological targets such as receptors and enzymes. Below are some highlighted activities:
- Antifilarial Activity : Research indicates that compounds with similar piperazine structures exhibit macrofilaricidal and microfilaricidal effects against parasitic infections like those caused by Brugia malayi .
- Protease Inhibition : The compound has shown potential in inhibiting protease activity, which is crucial for the lifecycle of certain parasites. At a concentration of 1 µM, it inhibited protease activity significantly, suggesting a mechanism for its antifilarial effects .
The mechanisms underlying the biological activity of this compound include:
- Receptor Modulation : Similar compounds have been known to interact with neurotransmitter receptors, potentially influencing neuropharmacological pathways.
- Enzyme Inhibition : The inhibition of specific enzymes, particularly proteases involved in parasitic infections, suggests that this compound could be developed as an antiparasitic agent.
Table 1: Summary of Biological Activities
Case Study: Antifilarial Efficacy
In a study evaluating the antifilarial properties of related compounds, 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one demonstrated promising results, achieving a 53.6% adulticidal effect against Brugia malayi at a dosage of 300 mg/kg over five days . This finding supports the hypothesis that piperazine derivatives may serve as effective leads for developing new antifilarial therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methyl-1-piperazinepropionic Acid Hydrochloride in academic laboratories?
- Methodological Answer : Synthesis often employs multicomponent reactions (MCRs) in aqueous or solvent-free conditions. For example, thiamine hydrochloride has been used as a green catalyst for analogous piperazine derivatives, enabling room-temperature reactions with moderate-to-high yields . Adjusting stoichiometric ratios of precursors (e.g., propionic acid derivatives, methylpiperazine) and optimizing pH (via HCl addition) are critical for product crystallization. Post-synthesis purification via recrystallization in methanol/water mixtures is recommended .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol and phosphate buffer (pH 2.7–3.0) for impurity profiling. Detection at 207–210 nm ensures sensitivity for piperazine derivatives .
- NMR : and NMR in DO or DMSO-d confirm protonation states and structural integrity .
- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (e.g., m/z ~235 for the free base) .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : The hydrochloride salt exhibits high solubility in polar solvents (water, methanol) but limited solubility in non-polar solvents. Stability studies should be conducted at controlled pH (4–6) and temperature (4°C), with degradation monitored via HPLC. Avoid prolonged exposure to light by storing samples in amber vials .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer : Utilize factorial design experiments to evaluate variables:
- Catalyst load (e.g., 5–15 mol% thiamine hydrochloride) .
- Temperature (room temperature vs. 40–60°C for accelerated kinetics).
- Solvent ratio (water:methanol mixtures for balanced solubility and reactivity).
Statistical tools like ANOVA identify significant factors, while response surface methodology (RSM) predicts optimal conditions .
Q. What strategies mitigate co-elution of impurities during HPLC analysis of this compound?
- Methodological Answer : Co-elution challenges arise from structurally similar byproducts (e.g., N-oxide derivatives). Mitigation strategies include:
- Gradient elution : Adjust methanol concentration from 30% to 50% over 15 minutes to resolve polar impurities .
- Ion-pair reagents : Add 10 mM sodium perchlorate to the mobile phase to improve peak symmetry .
- Column switching : Use two orthogonal columns (C18 and HILIC) for confirmatory analysis .
Q. How do steric and electronic effects of the piperazine ring influence nucleophilic substitution reactions in derivatives of this compound?
- Methodological Answer : The methyl group on the piperazine ring introduces steric hindrance, reducing reactivity at the tertiary nitrogen. Electronic effects from the propionic acid moiety enhance electrophilicity at the carbonyl carbon, facilitating acyl transfer reactions. Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying pH (2–7) validate mechanistic pathways .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?
- Methodological Answer : Racemization during synthesis is common due to the basic piperazine nitrogen. Strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
